

A Comparative Spectroscopic Analysis of Piperidine and Its Derivatives

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Compound of Interest

Compound Name: 1-Ethyl-3-hydroxypiperidine





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This guide provides a detailed spectroscopic comparison of piperidine with several of its common derivatives, including N-methylpiperidine, 4-phenylpiperidine, and 2-pipecoline. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of how substitutions on the piperidine ring influence its spectral characteristics. The supporting experimental data is presented for objective comparison, alongside detailed methodologies for key spectroscopic techniques.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for piperidine and its selected derivatives. This quantitative data allows for a direct comparison of their ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry characteristics.

Compound	Structure	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	Key IR Absorptions (cm^{-1})	Mass Spec (m/z)
Piperidine	 Piperidine Structure	2.79 (t, 4H, N-CH ₂), 1.54 (m, 6H, C-CH ₂ -C), 1.51 (s, 1H, NH)[1][2]	47.4 (C2, C6), 27.2 (C3, C5), 25.2 (C4)[1][2]	~3280 (N-H stretch), 2930-2800 (C-H stretch)	85 (M ⁺), 84 (M-H) ⁺ [3][4]
N-Methylpiperidine	 N-Methylpiperidine Structure	2.23 (t, 4H, N-CH ₂), 2.33 (s, 3H, N-CH ₃), 1.59 (m, 4H), 1.41 (m, 2H)[5]	56.8 (N-CH ₂), 47.8 (N-CH ₃), 26.5 (CH ₂), 24.6 (CH ₂)	2930-2800 (C-H stretch), ~2780 (Bohlmann band)	99 (M ⁺), 98 (M-H) ⁺ , 84 (M-CH ₃) ⁺ [6][7][8]
4-Phenylpiperidine	 4-Phenylpiperidine Structure	7.31-7.15 (m, 5H, Ar-H), 3.16 (m, 2H), 2.72 (m, 2H), 2.61 (m, 1H), 1.86 (m, 2H), 1.75 (m, 2H)[9]	145.9 (Ar-C), 128.5 (Ar-CH), 126.8 (Ar-CH), 126.2 (Ar-CH), 46.4 (C2, C6), 43.1 (C4), 33.3 (C3, C5)	~3300 (N-H stretch), 3025 (Ar C-H stretch), 2930-2850 (C-H stretch), ~1600, 1495 (C=C stretch)	161 (M ⁺), 160 (M-H) ⁺ [10][11][12]
2-Pipecoline (2-Methylpiperidine)	 2-Pipecoline Structure	~2.9-3.1 (m, 1H), ~2.5-2.7 (m, 2H), ~1.0-1.8 (m, 6H), ~1.05 (d, 3H, CH ₃)	53.2 (C2), 46.9 (C6), 35.1 (C3), 26.5 (C5), 24.9 (C4), 22.5 (CH ₃)	~3300 (N-H stretch), 2960-2850 (C-H stretch)	99 (M ⁺), 84 (M-CH ₃) ⁺ [13]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the piperidine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
- **Instrumentation:** Analyses are typically performed on a 300, 400, or 500 MHz NMR spectrometer.
- **¹H NMR Acquisition:**
 - **Pulse Program:** A standard single-pulse experiment is used.
 - **Spectral Width:** Typically -2 to 12 ppm.
 - **Number of Scans:** 16 to 64 scans are generally sufficient.
 - **Reference:** The residual solvent peak is used for calibration (e.g., CDCl₃ at 7.26 ppm). Chemical shifts (δ) are reported in parts per million (ppm).
- **¹³C NMR Acquisition:**
 - **Pulse Program:** A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.
 - **Spectral Width:** Typically 0 to 220 ppm.
 - **Number of Scans:** A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
 - **Reference:** The solvent peak is used for calibration (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Neat Liquid:** For liquid samples, a thin film is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

- Solid: Solid samples are typically prepared as a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first.
 - The sample is then placed in the beam path, and the sample spectrum is recorded.
 - The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} .
 - The final spectrum is presented as percent transmittance versus wavenumber (cm^{-1}).

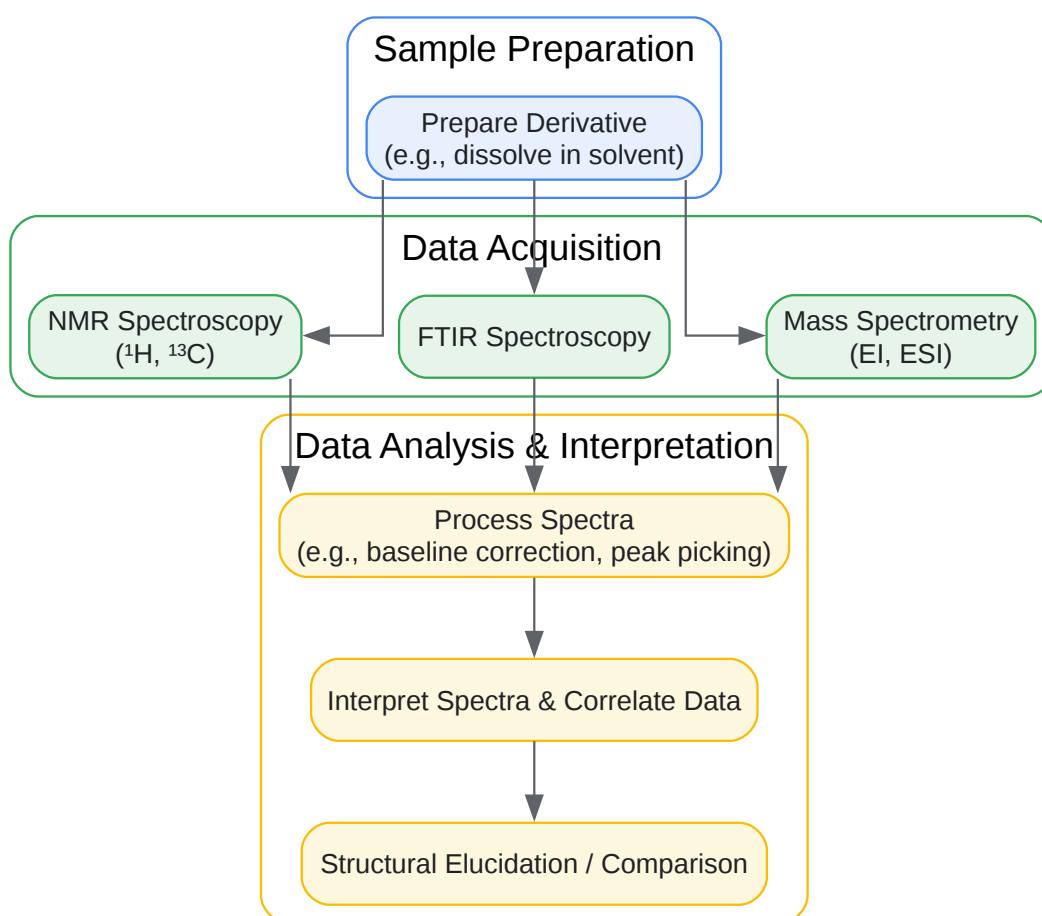
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent (e.g., methanol, acetonitrile) for Electrospray Ionization (ESI-MS).[\[14\]](#)
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) or ESI source is commonly used.[\[14\]](#) For fragmentation analysis, a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) is employed.[\[14\]](#)
- EI-MS Protocol:
 - Ionization Energy: Standard 70 eV.[\[14\]](#)
 - Mass Range: A scan range appropriate for the molecular weight is selected (e.g., m/z 40-500).[\[14\]](#)
 - Analysis: The resulting mass spectrum is analyzed to identify the molecular ion (M^+) and characteristic fragment ions.
- ESI-MS/MS Protocol:

- Ionization Mode: Positive ion mode is typically used for basic piperidine derivatives to form the protonated molecule $[M+H]^+$.^[14]
- Full Scan: A full scan is performed to identify the precursor ion $[M+H]^+$.^[14]
- Product Ion Scan: The precursor ion is mass-selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum, revealing fragmentation patterns.^[14]

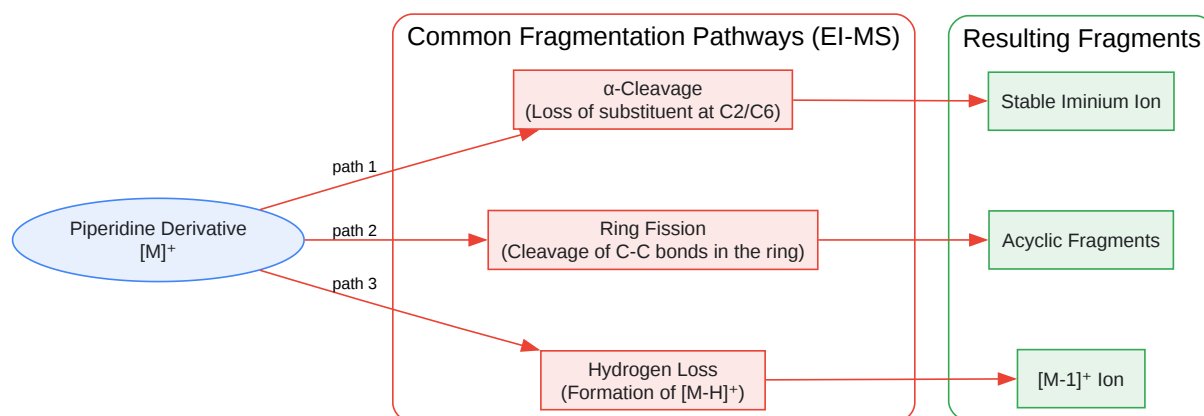
Visualizations

The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and a logical representation of common fragmentation pathways in mass spectrometry.



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Caption: Experimental workflow for spectroscopic analysis of piperidine derivatives.



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Caption: Logical diagram of common mass spectrometry fragmentation pathways.

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